
Diacylglycerolkinase-Inhibitor i
Übersicht
Beschreibung
R 59-022 is a chemical compound known for its role as a diacylglycerol kinase inhibitor. It is also recognized as a 5-hydroxytryptamine receptor antagonist and an activator of protein kinase C.
Wissenschaftliche Forschungsanwendungen
R 59-022 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study diacylglycerol kinase activity and protein kinase C activation.
Biology: It is employed in research on cellular signaling pathways, particularly those involving diacylglycerol and protein kinase C.
Medicine: It has potential therapeutic applications in the treatment of diseases involving dysregulated diacylglycerol kinase activity, such as cancer and viral infections.
Industry: It is used in the development of new drugs and therapeutic agents
Wirkmechanismus
R 59-022 exerts its effects by inhibiting diacylglycerol kinase, an enzyme involved in the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition leads to an accumulation of diacylglycerol, which activates protein kinase C. The activation of protein kinase C triggers various downstream signaling pathways, resulting in cellular responses such as increased platelet aggregation and inhibition of viral entry .
Biochemische Analyse
Biochemical Properties
Diacylglycerol Kinase Inhibitor I interacts with DGK, inhibiting its activity with an IC50 value of 2.8 µM . This inhibition prevents the phosphorylation of DAG to PA . It also acts as a 5-HT Receptor antagonist and can activate protein kinase C (PKC) . The compound potentiates thrombin-induced diacylglycerol production in platelets and inhibits phosphatidic acid production in neutrophils .
Cellular Effects
The inhibition of DGK by Diacylglycerol Kinase Inhibitor I has several effects on cellular processes. It enhances the activation, proliferation, migration, and effector function of adaptive and innate immune cells . It also increases retrograde transport but has little impact on recycling or degradation . The inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size .
Molecular Mechanism
Diacylglycerol Kinase Inhibitor I exerts its effects at the molecular level by inhibiting the activity of DGK, thereby preventing the conversion of DAG to PA . This inhibition disrupts the balance between these two lipid second messengers, leading to an increase in DAG levels and a decrease in PA levels . This alteration in lipid balance can affect various signaling pathways, including those involving PKC and RasGRP .
Temporal Effects in Laboratory Settings
Over time, the effects of Diacylglycerol Kinase Inhibitor I can change. For example, the inhibitor treatment strongly affects endosome morphology, increasing endosomal tubulation and size
Dosage Effects in Animal Models
In animal disease models, DGKα inhibitors, which include Diacylglycerol Kinase Inhibitor I, limit CD8+ expansion and immune-mediated tissue damage
Metabolic Pathways
Diacylglycerol Kinase Inhibitor I is involved in the phosphoinositide signaling pathway . It inhibits DGK, which mediates the conversion of DAG to PA, a key step in this pathway
Transport and Distribution
It is known that the inhibitor treatment strongly affects endosome morphology, suggesting that it may influence the localization or accumulation of certain cellular components .
Subcellular Localization
Given its role in inhibiting DGK, it is likely that it localizes to areas where DGK is active, such as the plasma membrane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of R 59-022 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
R 59-022 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of R 59-022 .
Vergleich Mit ähnlichen Verbindungen
R 59-022 is unique in its dual role as a diacylglycerol kinase inhibitor and a 5-hydroxytryptamine receptor antagonist. Similar compounds include:
R 59-022 hydrochloride: A hydrochloride salt form of R 59-022 with similar biological activities.
Diacylglycerol kinase inhibitor I: Another diacylglycerol kinase inhibitor with comparable inhibitory activity.
5-hydroxytryptamine receptor antagonists: A class of compounds that antagonize 5-hydroxytryptamine receptors but may not inhibit diacylglycerol kinase
These compounds share some similarities with R 59-022 but differ in their specific biological activities and mechanisms of action.
Eigenschaften
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)-phenylmethylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJXLPANKSLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239254 | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93076-89-2 | |
| Record name | R 59022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R 59022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-59-022 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF550QIT3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







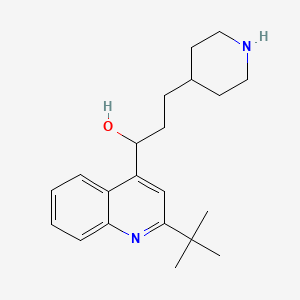
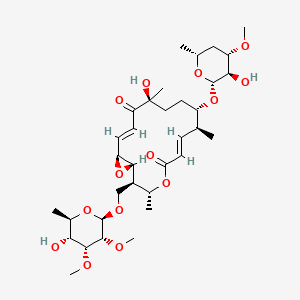
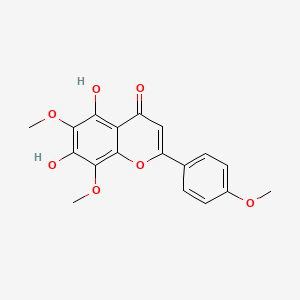
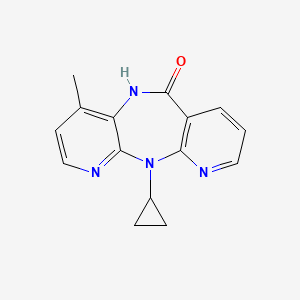
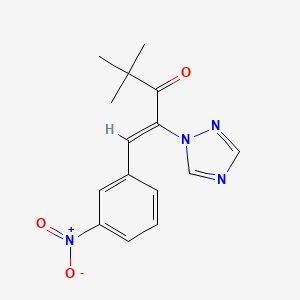
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)
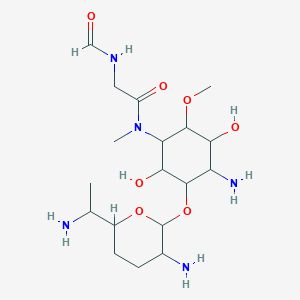
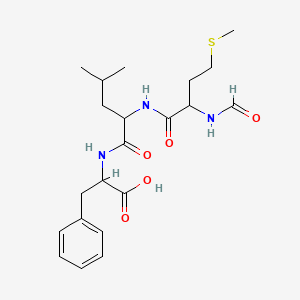
![1-(5-Bromo-6-methoxypyridin-2-yl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B1678658.png)
![N-[4-(trifluoromethyl)phenyl]-7-[3-(trifluoromethyl)-2-pyridinyl]-4-quinazolinamine](/img/structure/B1678659.png)